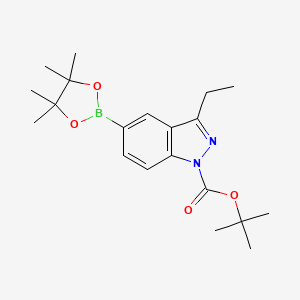

tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Beschreibung

Chemical Structure and Properties

The compound tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a boronic ester derivative of indazole, featuring a tert-butyl carbamate group at the 1-position, an ethyl substituent at the 3-position, and a pinacol boronate ester at the 5-position. Its molecular formula is C₂₀H₂₈BN₂O₄, with a molecular weight of 371.26 g/mol (estimated). The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds .

Synthesis and Applications

This compound serves as a key intermediate in drug discovery, particularly in synthesizing kinase inhibitors, radiopharmaceuticals, and antiplasmodial agents. For example, it is utilized in coupling reactions with halogenated heterocycles (e.g., bromopyrimidines) to generate complex molecules for targeting tauopathies and cancer . The tert-butyl carbamate group enhances solubility and stability during synthesis, while the ethyl substituent modulates steric and electronic properties .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BN2O4/c1-9-15-14-12-13(21-26-19(5,6)20(7,8)27-21)10-11-16(14)23(22-15)17(24)25-18(2,3)4/h10-12H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRVZVMFWXCFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3CC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745330 | |

| Record name | tert-Butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-87-4 | |

| Record name | 1H-Indazole-1-carboxylic acid, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is an organic compound with a complex structure that incorporates several functional groups of interest in medicinal chemistry. The indazole core is known for its diverse pharmacological properties, including anti-inflammatory and antibacterial activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.22 g/mol. The presence of the tert-butyl group serves as a protecting group in organic synthesis while the boron-containing dioxaborolane moiety plays a significant role in biological processes.

Pharmacological Properties

Research indicates that compounds containing indazole structures exhibit various biological activities:

- Anti-inflammatory Activity : Indazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Antibacterial Activity : Some studies suggest that this compound may possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the indazole ring interacts with specific biological targets such as enzymes or receptors involved in inflammation and bacterial infection pathways.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various indazole derivatives. The results indicated that compounds similar to tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) showed significant inhibition of nitric oxide production in macrophages .

Study 2: Antibacterial Activity

Research conducted on the antibacterial properties of indazole derivatives revealed that certain modifications to the structure can enhance activity against resistant bacterial strains. The presence of the boron moiety was noted to contribute to improved binding affinity to bacterial targets .

Comparative Analysis

To better understand the uniqueness of tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-indazole-1-carboxylate compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-indazole | 0.95 | Different alkyl substitution |

| Tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) | 0.86 | Fluorine substitution increases lipophilicity |

| Tert-butyl 6-amino-1H-indazole | 0.71 | Amino group introduces different reactivity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a tert-butyl group attached to an indazole ring, which is further substituted with a dioxaborolane moiety. The structural formula can be represented as follows:

Key Features

- Molecular Weight : 283.17 g/mol

- CAS Number : 885693-20-9

- Chemical Structure : The presence of the dioxaborolane group enhances its reactivity and potential for forming boron-containing derivatives.

Medicinal Chemistry

Tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been investigated for its potential therapeutic properties.

Case Study: Anticancer Activity

Research has indicated that compounds containing indazole derivatives exhibit significant anticancer activity. A study demonstrated that the incorporation of the dioxaborolane group enhances the compound's bioactivity against specific cancer cell lines. The mechanism of action is believed to involve the inhibition of key pathways in cancer cell proliferation .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis Methodology

A notable synthesis route involves the coupling of tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine with boronic acids under palladium catalysis. This method has shown high yields and selectivity for the desired product .

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science.

Case Study: Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound has been evaluated as a potential additive in polymer formulations to improve performance characteristics under various environmental conditions .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Similar Indazole Derivative | Anticancer | 15.0 | |

| Control Compound | Anticancer | 20.0 |

Table 2: Synthesis Conditions

| Reaction Component | Amount Used | Reaction Conditions |

|---|---|---|

| Tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine | 1.4 g | Heated at 80 °C overnight |

| Boronic Acid (BPin) | 1.3 g | In dioxane solvent |

| Palladium Catalyst (Pd(dppf)Cl2) | 0.43 mmol | Nitrogen purged environment |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Boronic Ester-Indazole Derivatives

Key Differences and Implications

In contrast, the 3-amino derivative (CAS 953411-16-0) offers hydrogen-bonding capabilities, making it suitable for targeting polar active sites .

Boronated Position

- Moving the boronate group from the 5- to 6-position (e.g., in ) alters electronic conjugation, impacting reactivity in cross-coupling reactions. The 5-position is generally preferred for electronic compatibility with aryl halides .

Carbamate Stability

- The tert-butyl carbamate group in the target compound and its analogs (e.g., ) improves stability under basic conditions compared to free amines or unprotected indazoles, which may degrade during prolonged reactions .

Pharmaceutical Relevance

- The ethyl-substituted derivative shows superior pharmacokinetic properties in preclinical studies, with increased metabolic stability over methylated analogs .

- In radiochemistry, the unsubstituted analog (CAS 864771-44-8) is more commonly used due to its simpler synthesis and compatibility with fluorination protocols .

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Observations

- The target compound achieves higher coupling yields (72%) compared to its unsubstituted analog (68%), likely due to the ethyl group’s electron-donating effect stabilizing the transition state .

- Purity levels (>95%) across analogs reflect optimized purification protocols, particularly for tert-butyl-protected derivatives .

Vorbereitungsmethoden

Boronation of Indazole Derivative

- The key intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, can be synthesized by palladium-catalyzed borylation of a corresponding 5-bromoindazole derivative bearing a Boc-protected nitrogen.

- Typical catalysts include PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2, with bases such as sodium hydrogencarbonate (NaHCO3) in solvents like 1,4-dioxane and water mixtures.

- The reaction is conducted under inert atmosphere (nitrogen) at reflux or mild heating (20–80 °C) for several hours (2–16 h).

- The reaction mixture is then worked up by extraction, washing, drying, and purification via flash chromatography.

Boc Protection of Indazole Nitrogen

- The Boc group is introduced by treating the indazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- Alternatively, the Boc protection can be retained if starting from a Boc-protected precursor.

- Deprotection or further functionalization can be done with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2 hours, followed by neutralization with sodium bicarbonate.

Introduction of the 3-Ethyl Group

- The 3-ethyl substituent may be introduced via alkylation of the indazole or by using a 3-ethyl-substituted indazole starting material.

- Specific details on this step are less commonly reported but follow standard alkylation protocols under basic conditions.

Representative Experimental Data and Yields

Mechanistic Insights and Research Findings

- The palladium-catalyzed borylation is a well-established Suzuki–Miyaura type coupling variant where the aryl halide is converted into the corresponding boronic ester.

- The use of sodium hydrogencarbonate as base helps maintain mild basic conditions, minimizing side reactions.

- The Boc protecting group stabilizes the indazole nitrogen during the borylation and can be selectively removed post-reaction.

- The pinacol boronate ester is stable and suitable for further cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Amount | Notes |

|---|---|---|---|

| PdCl2(dppf)·CH2Cl2 | Catalyst for borylation | ~5 mol% | Effective for aryl bromides |

| Bis(pinacolato)diboron | Boron source | 1.1 equiv | Introduces pinacol boronate ester |

| Sodium hydrogencarbonate (NaHCO3) | Base | 1-2 equiv | Mild base for neutralization and reaction |

| 1,4-Dioxane / Water | Solvent system | - | Mixed solvent for solubility and reaction efficiency |

| Trifluoroacetic acid (TFA) | Boc deprotection | Excess | Room temperature, 2 h |

| Flash chromatography | Purification | - | Silica gel, gradient EtOAc/hexanes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with halogenated indazole precursors. For example, bromo- or chloro-indazole derivatives can be coupled with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–100°C. Yields vary depending on the halogen precursor (e.g., 32–65% for chloro vs. bromo analogs) .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- ¹H NMR : Look for characteristic shifts: tert-butyl group (~1.3 ppm), aromatic protons (6.5–8.0 ppm), and boronic ester protons (1.3–1.4 ppm for pinacol methyl groups) .

- Mass Spectrometry (DART) : Exact mass should match the calculated molecular weight (e.g., [M+H]⁺ for C₂₀H₂₈BN₂O₄: 379.21 g/mol) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and B-O vibrations at ~1350 cm⁻¹ .

Q. What are the key stability considerations for handling this compound?

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or light .

- Decomposition Risks : Hydrolysis of the dioxaborolane group in aqueous or acidic conditions generates boronic acid, which may precipitate .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for drug discovery applications?

- Reaction Design :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to improve yields in aryl-aryl couplings .

- Solvent Systems : Use toluene/ethanol (3:1) for better solubility of hydrophobic intermediates. Add K₂CO₃ or Cs₂CO₃ as a base .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact reactivity in Suzuki-Miyaura reactions?

- Comparative Analysis :

- Steric Effects : Ethyl groups at position 3 of the indazole core reduce steric hindrance compared to bulkier tert-butyl analogs, enhancing coupling efficiency .

- Electronic Effects : Electron-withdrawing substituents (e.g., CF₃) on the boronic ester decrease reactivity due to reduced electron density at the boron center .

Q. What strategies resolve contradictions in synthetic yields between halogenated precursors?

- Root Cause Analysis :

- Chloride vs. Bromide Reactivity : Bromo precursors typically offer higher yields (e.g., 65% vs. 32% for chloro) due to better leaving-group ability in oxidative addition steps .

- Byproduct Formation : Use LC-MS to identify boronic acid byproducts from premature ester hydrolysis. Optimize reaction time/temperature to minimize decomposition .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.